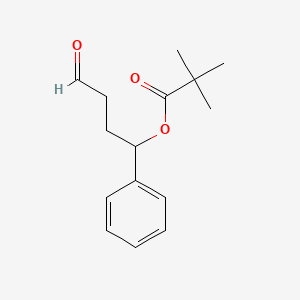
4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a phenyl group, a butyl chain, and a dimethylpropanoate ester, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be achieved through several methods. One common approach involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-dimethylamino)phenylmethanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the development of drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be compared with similar compounds such as:
- Methyl 3,3-bis(4-dimethylamino)phenyl-2,2-dimethylpropanoate
- Dimethyl (2-oxo-4-phenylbutyl)phosphonate
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound in terms of its chemical behavior and applications.
Properties
CAS No. |
919091-26-2 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4-oxo-1-phenylbutyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)14(17)18-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,11,13H,7,10H2,1-3H3 |
InChI Key |
CAULHRLKZCNIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC(CCC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
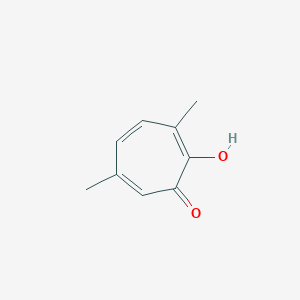
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
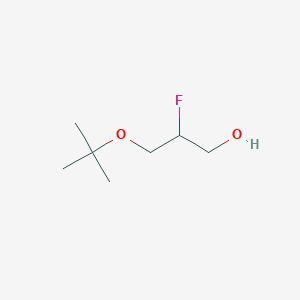

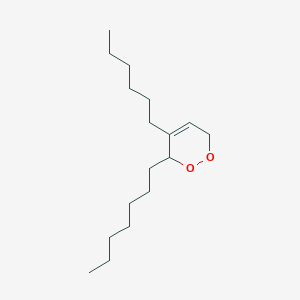
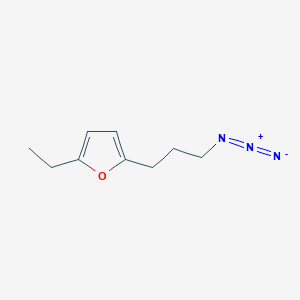

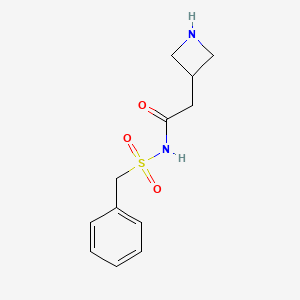
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)

